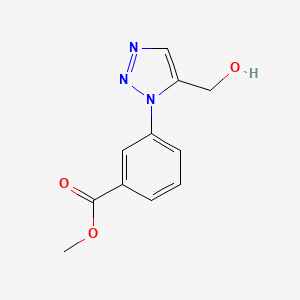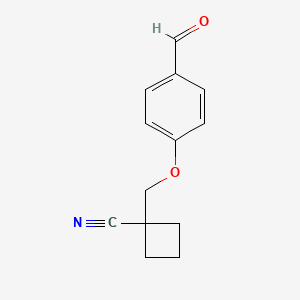
1-((4-Formylphenoxy)methyl)cyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Formylphenoxy)methyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C13H13NO2. It is characterized by a cyclobutane ring attached to a carbonitrile group and a 4-formylphenoxy group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Formylphenoxy)methyl)cyclobutanecarbonitrile typically involves the reaction of 4-formylphenol with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Formylphenoxy)methyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: 4-Formylbenzoic acid.
Reduction: 1-((4-Aminophenoxy)methyl)cyclobutanecarbonitrile.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-((4-Formylphenoxy)methyl)cyclobutanecarbonitrile is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((4-Formylphenoxy)methyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The carbonitrile group can also interact with various biological molecules, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)cyclobutanecarbonitrile: Similar structure but with a methoxy group instead of a formyl group.
Cyclobutanecarbonitrile: Lacks the phenoxy and formyl groups, making it less complex.
Uniqueness
1-((4-Formylphenoxy)methyl)cyclobutanecarbonitrile is unique due to the presence of both the formyl and phenoxy groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
1-[(4-formylphenoxy)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c14-9-13(6-1-7-13)10-16-12-4-2-11(8-15)3-5-12/h2-5,8H,1,6-7,10H2 |
Clave InChI |
SGPIPBACFCAQCF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(COC2=CC=C(C=C2)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13009421.png)
![(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009428.png)
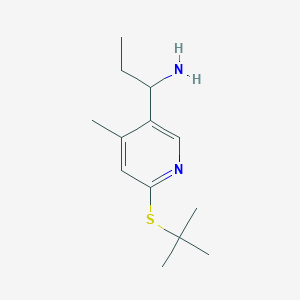

![Octahydro-1H-cyclopenta[b]pyridin-5-ol](/img/structure/B13009451.png)
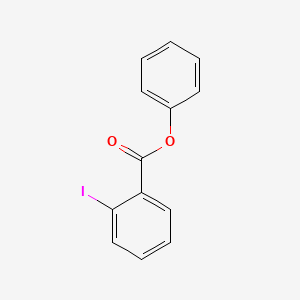
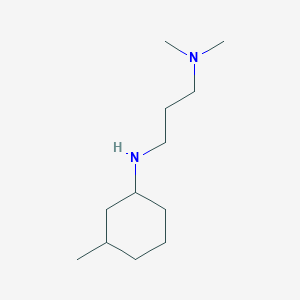
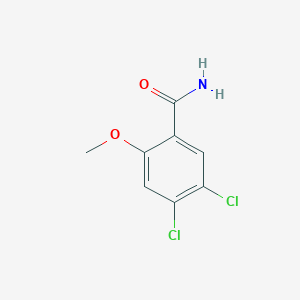
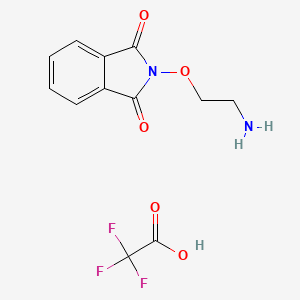
![(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13009481.png)
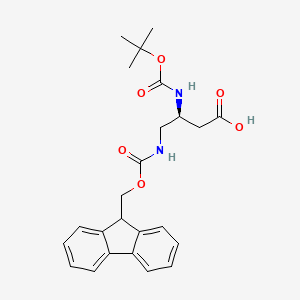

![3-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13009505.png)
